molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5

6-Fluoro-2-methylbenzo[d]thiazole

Cat. No.: B1316711
CAS No.: 399-73-5
M. Wt: 167.21 g/mol
InChI Key: HIMUIMWWDJJAJC-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound with the molecular formula C8H6FNS. It is a derivative of benzothiazole, where a fluorine atom is substituted at the sixth position and a methyl group at the second position.

Scientific Research Applications

6-Fluoro-2-methylbenzo[d]thiazole has several applications in scientific research:

Safety and Hazards

6-Fluoro-2-methylbenzo[d]thiazole is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of its dust or gas .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methylbenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can bind to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with carbon disulfide and methyl iodide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include:

    Temperature: Moderate heating (around 100-150°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalysts: Bases such as potassium carbonate or sodium hydride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted thiazoles with various nucleophiles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and thioethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methylbenzo[d]thiazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity in electrophilic and nucleophilic substitution reactions and its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUIMWWDJJAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568034
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-73-5
Record name 6-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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